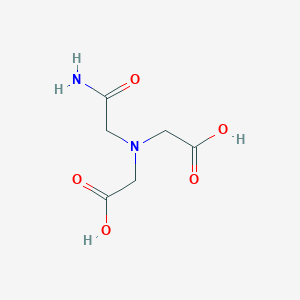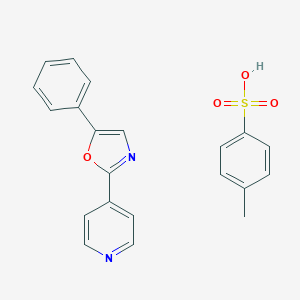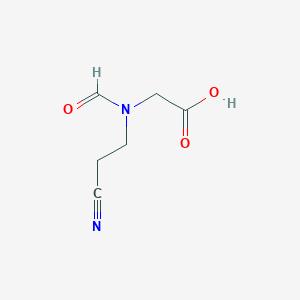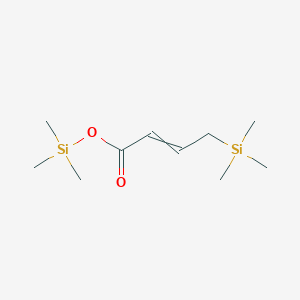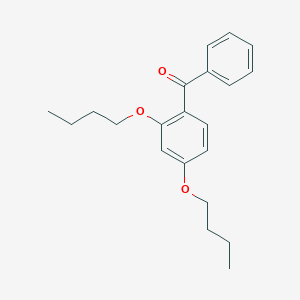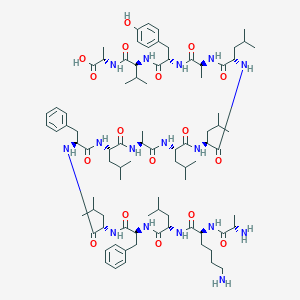
Pretrypsinogen signal sequence peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Pretrypsinogen signal sequence peptide (PTSP) is a small peptide sequence that is found in the pancreas. This peptide is involved in the production of trypsinogen, which is a precursor to the digestive enzyme trypsin. The PTSP is important because it helps to direct the trypsinogen to the correct location in the cell, where it can be activated into trypsin.
Wirkmechanismus
The Pretrypsinogen signal sequence peptide acts as a signal peptide that directs the trypsinogen to the endoplasmic reticulum (ER) in the cell. The ER is the site of protein synthesis and processing in the cell. Once the trypsinogen is in the ER, it is activated into trypsin by an enzyme called enteropeptidase. The trypsin then moves to the small intestine, where it helps to digest proteins.
Biochemical and Physiological Effects:
Pretrypsinogen signal sequence peptide plays a critical role in the production of trypsin, which is an important digestive enzyme. Without Pretrypsinogen signal sequence peptide, trypsinogen would not be directed to the correct location in the cell, and trypsin would not be produced. This would lead to digestive problems and malnutrition.
Vorteile Und Einschränkungen Für Laborexperimente
The Pretrypsinogen signal sequence peptide is a useful tool for studying protein synthesis and secretion in the pancreas. It is easy to synthesize using SPPS, and it is relatively inexpensive. However, Pretrypsinogen signal sequence peptide has some limitations. It is a small peptide, and it may not accurately reflect the behavior of larger proteins in the cell. Additionally, Pretrypsinogen signal sequence peptide is only involved in the production of trypsin, and it may not be useful for studying other proteins in the pancreas.
Zukünftige Richtungen
There are several future directions for research on Pretrypsinogen signal sequence peptide. One area of interest is the role of Pretrypsinogen signal sequence peptide in pancreatic cancer. Pretrypsinogen signal sequence peptide has been shown to be overexpressed in pancreatic cancer cells, and it may play a role in the development of the disease. Another area of interest is the development of new methods for synthesizing Pretrypsinogen signal sequence peptide. Researchers are working to develop more efficient and cost-effective methods for producing Pretrypsinogen signal sequence peptide, which could lead to new applications in the field of molecular biology and biochemistry.
Conclusion:
In conclusion, Pretrypsinogen signal sequence peptide is a small peptide sequence that plays a critical role in the production of trypsin in the pancreas. It is synthesized using SPPS, and it is widely used in the field of molecular biology and biochemistry. Pretrypsinogen signal sequence peptide has several advantages and limitations for lab experiments, and there are several future directions for research on this peptide. Overall, Pretrypsinogen signal sequence peptide is an important tool for studying protein synthesis and secretion in the pancreas, and it has the potential to lead to new discoveries in the field of molecular biology and biochemistry.
Synthesemethoden
The Pretrypsinogen signal sequence peptide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The Pretrypsinogen signal sequence peptide is composed of 13 amino acids, and the synthesis process typically takes several hours to complete.
Wissenschaftliche Forschungsanwendungen
Pretrypsinogen signal sequence peptide has been extensively studied in the field of molecular biology and biochemistry. It is used as a model system to study the mechanisms of protein synthesis and secretion in the pancreas. Pretrypsinogen signal sequence peptide has also been used to investigate the role of signal peptides in directing proteins to the correct location in the cell.
Eigenschaften
CAS-Nummer |
104582-22-1 |
|---|---|
Produktname |
Pretrypsinogen signal sequence peptide |
Molekularformel |
C86H136N16O17 |
Molekulargewicht |
1666.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C86H136N16O17/c1-46(2)37-62(76(108)90-55(17)74(106)94-70(45-59-32-34-60(103)35-33-59)84(116)102-71(52(13)14)85(117)91-56(18)86(118)119)96-79(111)66(41-50(9)10)98-78(110)64(39-48(5)6)93-73(105)54(16)89-77(109)63(38-47(3)4)97-82(114)68(43-57-27-21-19-22-28-57)101-81(113)67(42-51(11)12)99-83(115)69(44-58-29-23-20-24-30-58)100-80(112)65(40-49(7)8)95-75(107)61(31-25-26-36-87)92-72(104)53(15)88/h19-24,27-30,32-35,46-56,61-71,103H,25-26,31,36-45,87-88H2,1-18H3,(H,89,109)(H,90,108)(H,91,117)(H,92,104)(H,93,105)(H,94,106)(H,95,107)(H,96,111)(H,97,114)(H,98,110)(H,99,115)(H,100,112)(H,101,113)(H,102,116)(H,118,119)/t53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
InChI-Schlüssel |
URYAPVKJOZTWKZ-WOVBJYPLSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N |
Andere CAS-Nummern |
104582-22-1 |
Sequenz |
AKLFLFLALLLAYVA |
Synonyme |
Ala-Lys-Leu-Phe-Leu-Phe-Leu-Ala-Leu-Leu-Leu-Ala-Tyr-Val-Ala pretrypsinogen 2 signal sequence pretrypsinogen signal sequence peptide PTSSP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



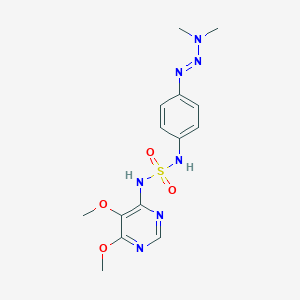




![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)
